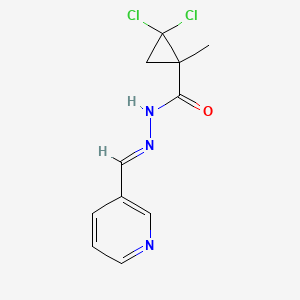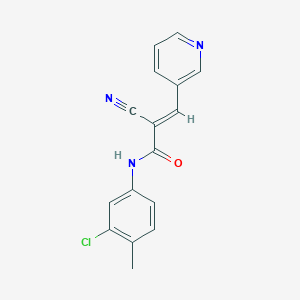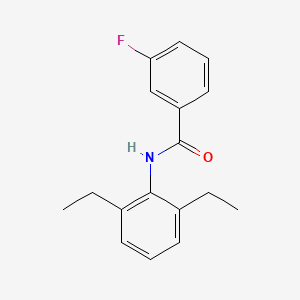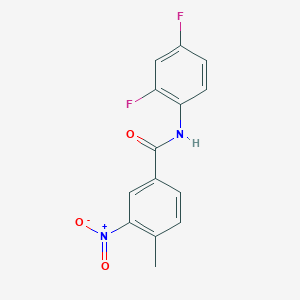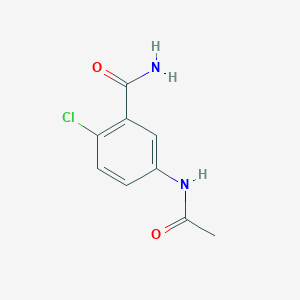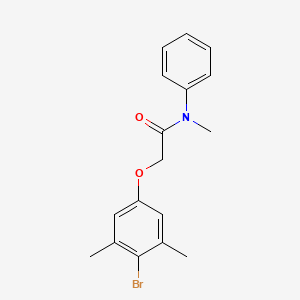![molecular formula C15H14N2OS B5845253 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5845253.png)
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of thieno[2,3-d]pyrimidines and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that the compound may exert its antitumor activity through the inhibition of DNA topoisomerase II. It has also been suggested that the compound may inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. The compound has also been found to inhibit the growth of bacterial and fungal cells. Additionally, it has been found to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. The compound has been found to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and toxicity. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, the compound could be tested in animal models of cancer, bacterial and fungal infections, and inflammatory diseases to evaluate its efficacy and safety.
Métodos De Síntesis
The synthesis of 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been achieved through various methods. One of the methods involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4-phenyl-5,6-dihydropyrimidine-5-carboxylate. This intermediate is then reacted with propyl bromide in the presence of potassium carbonate to obtain 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. Another method involves the reaction of 2-aminothiophene with 4-phenyl-2,4-dioxobutanoic acid in the presence of acetic anhydride to form 6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate is then reacted with propyl bromide in the presence of potassium carbonate to obtain 6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one.
Aplicaciones Científicas De Investigación
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines. The compound has also been studied for its antibacterial and antifungal properties. Additionally, it has been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6-phenyl-3-propylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-8-17-10-16-14-12(15(17)18)9-13(19-14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLZQTKDILSVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5845170.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)
